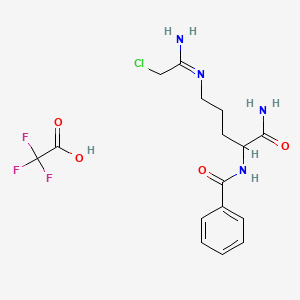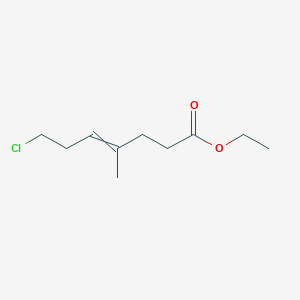
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is a heterocyclic organic compound. It is an isomeric form of 1,4-dioxin and is characterized by its peroxide-like properties. This compound is known for its instability and has not been isolated in its pure form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves complex organic reactions. Due to its instability, the compound is typically synthesized through controlled laboratory conditions. One common method involves the reaction of cyclohexylmethyl derivatives with oxygen under specific conditions to form the dioxin ring .
Industrial Production Methods
Industrial production of this compound is limited due to its instability and the challenges associated with its synthesis. Most production methods are confined to research laboratories where controlled environments can be maintained .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can break the dioxin ring, leading to simpler compounds.
Substitution: Substitution reactions can occur at the cyclohexylmethyl group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the formation and breaking of the dioxin ring .
Major Products Formed
The major products formed from these reactions include more stable dioxin derivatives and simpler organic compounds resulting from the breakdown of the dioxin ring .
Wissenschaftliche Forschungsanwendungen
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of dioxins.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although its instability poses challenges.
Wirkmechanismus
The mechanism of action of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves its interaction with molecular targets through its peroxide-like properties. The compound can form reactive oxygen species (ROS) that interact with various biological pathways, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxin: An isomeric form with different stability and reactivity.
Polychlorinated dibenzo-p-dioxins (PCDDs): Structurally related but more stable and toxic.
Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.
Uniqueness
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is unique due to its specific structure and instability. Its peroxide-like properties differentiate it from other dioxins and related compounds .
Eigenschaften
CAS-Nummer |
682344-42-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-11-7-4-8-12-13-11/h4,7,10-11H,1-3,5-6,8-9H2 |
InChI-Schlüssel |
LNLOAPSDHMSSHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2C=CCOO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


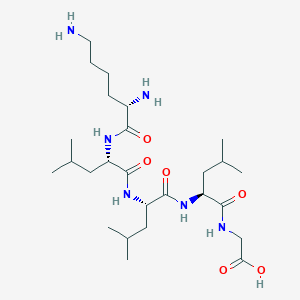
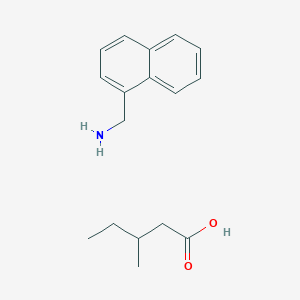
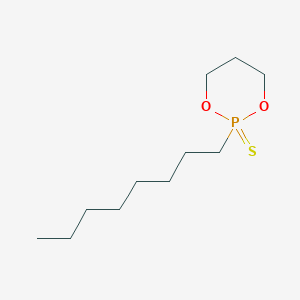
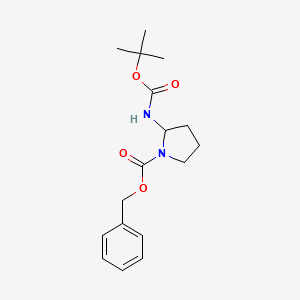
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
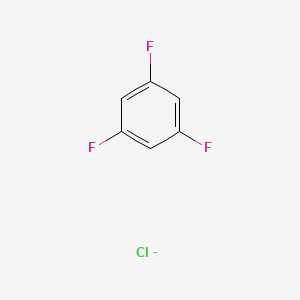


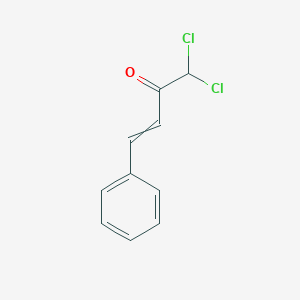

![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
